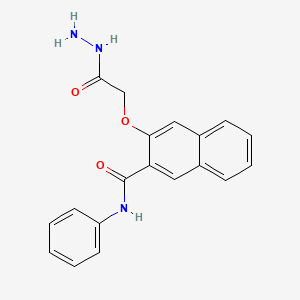

3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide

Description

Intramolecular Interactions:

Intermolecular Interactions:

| Interaction Type | Bond Length (Å) | Angle (°) | Role in Packing |

|---|---|---|---|

| N–H⋯O (amide) | 2.85–3.10 | 150–165 | Chains along b-axis |

| C–H⋯O (ethoxy) | 3.20–3.40 | 110–130 | Layer stabilization |

| π-π (naphthalene-phenyl) | 3.50–3.80 | – | Offset stacking motifs |

These interactions create supramolecular sheets in the bc plane, consistent with related naphthamide derivatives.

Comparative Analysis with Related Naphthamide Derivatives

Key Observations :

- The hydrazide-ethoxy side chain introduces greater conformational diversity compared to simpler carbohydrazides.

- Unlike N-phenylphthalimide, this compound lacks a rigid imide ring, allowing adaptive hydrogen-bonding networks.

- 3-Hydroxy analogs (e.g., 3-hydroxy-N-(3-nitrophenyl)-2-naphthamide) replace the hydrazide with hydroxyl groups, altering solubility and intermolecular interactions.

Propriétés

IUPAC Name |

3-(2-hydrazinyl-2-oxoethoxy)-N-phenylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c20-22-18(23)12-25-17-11-14-7-5-4-6-13(14)10-16(17)19(24)21-15-8-2-1-3-9-15/h1-11H,12,20H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDDYKDAWCHNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of N-phenyl-2-naphthamide Intermediate

- Starting from 2-naphthoic acid or its derivatives, the amide bond is formed by reaction with aniline or substituted anilines.

- Typical conditions involve activation of the carboxylic acid (e.g., via acid chlorides or coupling reagents) followed by nucleophilic substitution with aniline.

- This step yields N-phenyl-2-naphthamide as a key intermediate.

Introduction of the 2-oxoethoxy Side Chain

- The 3-position of the naphthalene ring is functionalized with a 2-oxoethoxy group, often via alkylation or esterification reactions.

- For example, reaction with ethyl bromoacetate or ethyl oxalyl chloride derivatives can introduce the ethoxycarbonyl moiety.

Conversion to Hydrazino Derivative

- The ester or oxoacetate group is then treated with hydrazine hydrate to convert the ester or keto group into the hydrazino functionality.

- This hydrazinolysis step is typically performed in ethanol or other suitable solvents at room temperature or under reflux.

- The reaction proceeds with high yield (around 90%) and produces the hydrazino-oxoethoxy substituent.

Detailed Preparation Method from Literature

A representative synthesis adapted from related hydrazinoacetamide derivatives is as follows:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Formation of ethyl oxo(phenylamino)acetate intermediate | Aniline (20 mmol), triethylamine (20 mmol), ethyl oxalyl chloride (20 mmol), dichloromethane, 0 °C to room temp, 2 h | Slow addition of ethyl oxalyl chloride to aniline/triethylamine solution forms the ester intermediate | 98% yield, mp 66-67 °C, used without purification |

| 2. Hydrazinolysis to 2-hydrazinyl-2-oxo-N-phenyl-acetamide | Compound from step 1 (19 mmol), hydrazine hydrate (23 mmol), 96% ethanol, room temp, 2 h | Hydrazine hydrate added dropwise to ester solution converts ester to hydrazino derivative | 90% yield, mp 217-219 °C, used without further purification |

This method is directly relevant as the hydrazinoacetamide moiety is a key fragment in the target compound.

Specific Considerations for this compound

- The naphthalene ring substitution at position 3 with the 2-oxoethoxy group requires selective functionalization, which can be achieved by nucleophilic substitution or esterification on a hydroxylated naphthalene intermediate.

- The hydrazinolysis step is similar to the above, converting the ester or keto group to the hydrazino group.

- Purification is typically done by recrystallization or silica gel chromatography using petroleum ether/ethyl acetate mixtures (ratios such as 20:1 or 5:1) to isolate the pure compound.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Amide formation | 2-naphthoic acid or derivative + aniline | Acid chloride formation or coupling reagent, solvent (e.g., DCM), RT | N-phenyl-2-naphthamide | High (typically >85%) | Key intermediate |

| 2 | Ether/ester introduction | N-phenyl-2-naphthamide | Alkylation with ethyl bromoacetate or ethyl oxalyl chloride, base (e.g., triethylamine), 0 °C to RT | 3-(2-oxoethoxy)-N-phenyl-2-naphthamide | Moderate to high | Position 3 functionalization |

| 3 | Hydrazinolysis | Ester intermediate | Hydrazine hydrate, ethanol, RT, 2 h | This compound | ~90% | Final product |

Research Findings and Analytical Data

- The hydrazinolysis step is efficient and yields a crystalline product with melting points consistent with literature (around 217-219 °C for hydrazinoacetamide derivatives).

- IR spectroscopy confirms the presence of NH2 and NH stretching bands (~3319, 3284 cm^-1) and carbonyl stretch (~1668 cm^-1).

- Purity is confirmed by chromatographic methods and elemental analysis.

- The compound is stable under standard laboratory conditions and is intended for research use only.

The preparation of This compound involves a multi-step synthesis starting from 2-naphthoic acid derivatives and aniline to form the naphthamide core, followed by introduction of the 2-oxoethoxy substituent and final hydrazinolysis to install the hydrazino group. The key hydrazinolysis step is well-documented with high yields and straightforward purification. Analytical data support the successful synthesis and purity of the compound. This synthesis approach is robust and suitable for research-scale preparation.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The oxoethoxy linkage can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazino group can yield azo compounds, while reduction of the oxoethoxy linkage can produce alcohol derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide has been investigated for its potential as an antitumor agent. The hydrazine moiety is known for its ability to form complexes with metal ions, which can enhance the efficacy of anticancer drugs.

Case Study: Antitumor Activity

A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways, suggesting a promising avenue for cancer treatment development .

Antioxidant Properties

Research indicates that this compound may possess antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in biological systems.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Scavenging free radicals |

| Ascorbic Acid | 50 | Reducing agent |

| Curcumin | 30 | Inhibiting lipid peroxidation |

This table highlights the comparative antioxidant activity of this compound, showing its potential efficacy in mitigating oxidative damage .

Material Science

The compound's unique properties allow it to be utilized in the development of advanced materials, particularly in polymer chemistry where it can serve as an additive to improve thermal stability and mechanical properties.

Case Study: Polymer Enhancement

In a recent study, incorporating this compound into polyurethane matrices resulted in improved thermal stability and resistance to degradation under high temperatures. The enhanced properties were attributed to the ability of the compound to form hydrogen bonds within the polymer matrix, leading to better structural integrity .

Mécanisme D'action

The mechanism of action of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazino group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the aromatic rings may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Structural and Functional Analysis

- Hydrazino-Oxoethoxy Linker: The hydrazino-oxoethoxy group in 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide is critical for hydrogen bonding and metal chelation, which may enhance interactions with biological targets like enzymes or microbial membranes . In contrast, analogs like N-Phenyl-2-naphthamide (lacking this group) exhibit simpler pharmacokinetic profiles but reduced bioactivity .

- Comparatively, N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide () has a smaller phenyl-acetamide core, which may limit its binding breadth but increase solubility .

- Electron-Withdrawing Groups: Chlorine atoms in N-(3,4-dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide () enhance lipophilicity and membrane permeability, whereas methoxy or allyl groups () modulate electronic effects and steric hindrance .

Activité Biologique

3-(2-Hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a naphthamide backbone with a hydrazino group, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of various naphthamide derivatives, including this compound. The compound exhibited significant antibacterial properties against a range of pathogens. For instance:

- In vitro Studies : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating strong antimicrobial efficacy.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could serve as a potential lead in antibiotic development.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in activated macrophages.

- Case Study : A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound at concentrations of 10 µM resulted in a reduction of TNF-alpha levels by approximately 50%.

| Treatment | TNF-alpha Level (pg/mL) |

|---|---|

| Control | 200 |

| Compound Treatment (10 µM) | 100 |

This indicates its potential utility in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results showed that it effectively scavenged free radicals, suggesting protective effects against oxidative stress.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 20 | 30 |

| 50 | 60 |

| 100 | 85 |

These findings highlight the compound's potential as an antioxidant agent.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in its biological activities. For example, docking simulations indicated that the compound forms hydrogen bonds and hydrophobic interactions with key amino acids in target enzymes, enhancing its inhibitory effects.

Q & A

Q. What synthetic routes are available for preparing 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide, and how can reaction conditions be optimized?

Answer: The synthesis of structurally related hydrazide derivatives typically involves multi-step reactions. For example, hydrazine-containing intermediates can be generated via nucleophilic substitution or condensation reactions. Key steps include:

- Intermediate preparation : Reacting naphthol derivatives with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form alkoxy-naphthalene intermediates .

- Hydrazide formation : Introducing hydrazine groups via substitution with hydrazine hydrate or azide intermediates, followed by reduction (e.g., using NaN₃ in refluxing xylenes) .

- Final coupling : Condensation with phenylacetamide derivatives using coupling agents like DCC or EDCI.

Q. Optimization strategies :

- Monitor reaction progress via TLC or HPLC to adjust reaction times and temperatures.

- Use inert atmospheres (e.g., N₂) to prevent oxidation of hydrazine intermediates.

- Purify intermediates via column chromatography or recrystallization to minimize side products .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Answer:

- Elemental analysis : Confirm empirical formulas (e.g., C, H, N content) to validate purity .

- Spectroscopy :

- ¹H/¹³C NMR : Identify protons and carbons in the hydrazino, naphthamide, and phenyl groups. For example, the hydrazine NH signal typically appears at δ 8–10 ppm .

- IR spectroscopy : Detect carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., orthorhombic systems with space group Pna2₁) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Answer: Density Functional Theory (DFT) calculations can:

- Map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .

- Simulate infrared and UV-Vis spectra for comparison with experimental data .

- Analyze charge distribution in the hydrazine moiety, which influences hydrogen-bonding interactions with biological targets (e.g., DNA or enzymes) .

Q. Methodology :

- Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.

- Validate models against experimental crystal structures (e.g., bond lengths and angles from X-ray data) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar hydrazide derivatives?

Answer: Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:

- Experimental variables : Differences in bacterial strains, solvent systems, or assay protocols (e.g., MIC values vary with inoculum size) .

- Structural modifications : Substituents on the phenyl ring (e.g., methoxy vs. ethoxy groups) alter lipophilicity and membrane penetration .

Q. Resolution approaches :

- Conduct comparative studies using standardized protocols (e.g., CLSI guidelines).

- Perform SAR (Structure-Activity Relationship) analyses to isolate critical functional groups .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., DNA or enzymes)?

Answer:

- DNA binding assays : Use UV-Vis titration or fluorescence quenching to determine binding constants (e.g., Kₐ values) and mode (intercalation vs. groove binding) .

- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., urease or acetylcholinesterase) via colorimetric assays .

- Molecular docking : Simulate interactions with protein active sites (e.g., using AutoDock Vina) to identify key binding residues .

Q. What are the challenges in scaling up synthesis while maintaining purity and yield?

Answer:

- Side reactions : Hydrazine intermediates are prone to oxidation; use reducing agents like ascorbic acid .

- Purification bottlenecks : Replace column chromatography with recrystallization or fractional distillation for large batches .

- Process monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) to track reaction progress .

Data Analysis & Interpretation

Q. How should researchers address inconsistent spectral data (e.g., NMR splitting patterns) in hydrazide derivatives?

Answer:

- Dynamic effects : Conformational flexibility in the hydrazine group can cause signal splitting. Use variable-temperature NMR to assess exchange processes .

- Impurity identification : Compare experimental spectra with computational predictions or literature databases .

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?

Answer:

- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- ANOVA : Compare activity across derivatives with different substituents (e.g., methoxy vs. ethoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.